
tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group, a benzyl group, and a cyanopiperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a benzyl-substituted piperidine derivative under controlled conditions. The reaction often requires the use of solvents such as methylene chloride or chloroform and may involve catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyanopiperidine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be involved in the development of drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers or other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate stands out due to its unique combination of functional groups. The presence of the benzyl and cyanopiperidine moieties provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
tert-butyl N-(1-benzyl-3-cyanopiperidin-4-yl)carbamate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
BFTGPOIQJWKWKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


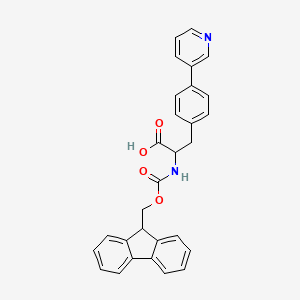
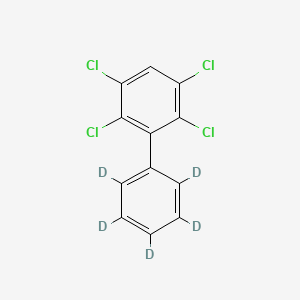
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)
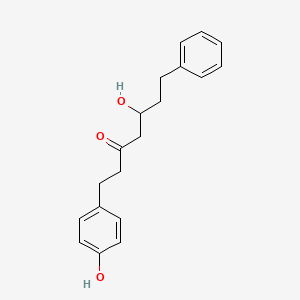
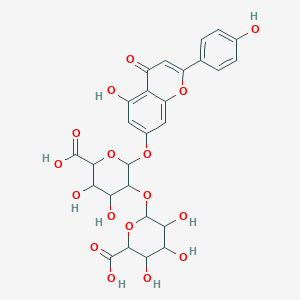

![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
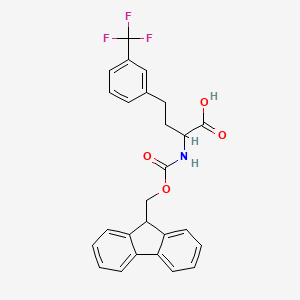
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)

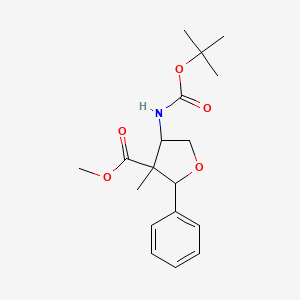
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![17-(4,5-dihydroxy-6-methylhept-6-en-2-yl)-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12308331.png)
